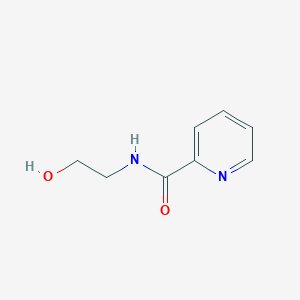

N-(2-Hydroxyethyl)picolinamide

Übersicht

Beschreibung

N-(2-Hydroxyethyl)picolinamide: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinamide, where the amide nitrogen is substituted with a 2-hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amide Formation: N-(2-Hydroxyethyl)picolinamide can be synthesized through the reaction of picolinic acid with 2-aminoethanol. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Catalytic Methods: Enzymatic methods using nitrilases have also been explored for the synthesis of picolinamide derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nitration Reactions

The hydroxyethyl side chain undergoes nitration under controlled conditions:

Reaction Conditions

Mechanism :

-

Protonation of the hydroxyl group by HNO₃.

-

Formation of a nitronium ion (NO₂⁺) from HNO₃ in acidic media.

-

Nucleophilic substitution (SN2) at the oxygen atom, replacing -OH with -ONO₂.

Product :

N-(2-Nitrooxyethyl)picolinamide (Fig. 1b), confirmed by ¹H-NMR (δ 4.67 ppm, triplet for -CH₂-ONO₂) .

| Reaction Parameter | Value |

|---|---|

| Temperature Range | -5°C to 25°C |

| Nitration Yield | 63% |

| Key Spectral Data (¹H NMR) | δ 4.67 (t, J=5.2 Hz) |

Coordination Chemistry

The pyridine nitrogen and amide carbonyl oxygen act as Lewis bases, enabling metal coordination. While direct studies on N-(2-Hydroxyethyl)picolinamide are sparse, analogous picolinamides form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

Hydroxyl Group Reactions

The -OH group can participate in:

-

Esterification : Reacting with acyl chlorides (e.g., AcCl) to form esters.

-

Etherification : Alkylation with alkyl halides (e.g., CH₃I) under basic conditions.

Amide Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH) hydrolysis, the amide bond cleaves to yield picolinic acid and 2-ethanolamine. This reaction is reversible under dehydrating conditions .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C, releasing nitrous oxide (N₂O) in nitrated derivatives .

-

Light Sensitivity : Nitrooxy derivatives may photodegrade, requiring storage in amber containers .

Figure 1 : Key Reactions of this compound

(a) Synthesis from ethyl nicotinate and 2-ethanolamine.

(b) Nitration to N-(2-Nitrooxyethyl)picolinamide.

Reaction schematics would illustrate bond cleavage/formation steps, but textual descriptions are provided due to format constraints.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Coordination Chemistry:

- N-(2-Hydroxyethyl)picolinamide acts as a ligand in coordination chemistry, forming metal complexes that have potential catalytic and electronic applications. These complexes can be utilized in various chemical reactions and processes, enhancing the efficiency of catalysis.

Synthesis of Specialty Chemicals:

- The compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Biological Applications

Biochemical Probes:

- The compound has been studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions. It can help elucidate the mechanisms of various biological processes by providing insights into enzyme function and regulation.

Anticancer Research:

- This compound exhibits promising biological activity, particularly in anticancer research. Studies indicate that certain metal complexes of this compound demonstrate significant cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.

Medicinal Applications

Therapeutic Potential:

- Ongoing research is exploring the therapeutic applications of this compound as a drug candidate for various diseases, including cancer and inflammatory conditions. Its interaction with biological targets such as kinases has shown inhibitory effects on pathways involved in cancer progression, indicating its potential as a therapeutic agent.

Mechanism of Action:

- The compound primarily targets lipid-transfer proteins like Sec14p, disrupting lipid metabolism and vesicle trafficking within cells. This mechanism underpins its potential effects in treating diseases associated with lipid dysregulation.

Industrial Applications

Agrochemicals:

- In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its ability to interact with biological macromolecules enhances its effectiveness as an active ingredient in agricultural formulations.

Biocatalysis:

- The compound has been utilized in biocatalysis for the production of specific compounds such as 2-picolinamide. Research has shown that engineered enzymes can convert substrates effectively using this compound, showcasing its role in green chemistry initiatives.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Coordination Chemistry | Forms metal complexes for catalysis and electronic applications |

| Biological | Biochemical Probes | Investigates enzyme activities and protein interactions |

| Medicinal | Anticancer Research | Exhibits cytotoxic effects against cancer cell lines |

| Industrial | Agrochemicals | Used in developing pesticides and herbicides |

| Biocatalysis | Production of 2-Picolinamide | Engineered enzymes utilize this compound for efficient substrate conversion |

Case Study 1: Cancer Treatment

- Objective: Evaluate anticancer effects in breast cancer models.

- Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

- Objective: Assess antimicrobial efficacy against resistant bacterial strains.

- Results: Showed effective inhibition of growth in multi-drug resistant strains.

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Picolinamide: The parent compound, which lacks the 2-hydroxyethyl substitution.

N-(2-Hydroxyethyl)nicotinamide: A similar compound where the pyridine ring is substituted at the 3-position instead of the 2-position.

N-(2-Hydroxyethyl)isonicotinamide: Another similar compound with substitution at the 4-position of the pyridine ring.

Uniqueness: N-(2-Hydroxyethyl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-hydroxyethyl group enhances its solubility and reactivity compared to other picolinamide derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Biologische Aktivität

N-(2-Hydroxyethyl)picolinamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a picolinamide moiety linked to a hydroxyethyl group. This structure contributes to its reactivity and interaction with various biological targets. The compound's solubility and membrane permeability are enhanced by the hydroxyl group, which may play a significant role in its biological efficacy.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, which are critical mediators of inflammation.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial therapies.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of certain enzymes, which can impact various metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound across various assays:

- Cytotoxicity Tests : The compound exhibited low cytotoxicity in several cell lines, indicating a favorable safety profile for potential therapeutic use .

- Antimicrobial Assays : Tests against common bacterial strains revealed significant inhibitory effects, suggesting its potential as an antimicrobial agent.

In Vivo Studies

In vivo evaluations have further supported the biological activity of this compound:

- Animal Models : Studies using animal models have shown that administration of the compound can lead to reduced inflammatory responses and improved outcomes in models of disease .

- Behavioral Studies : Research has indicated that the compound may influence emotional behavior in mice, potentially through modulation of neurochemical pathways related to stress and anxiety .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Inflammation Model : In a study investigating inflammatory responses, treatment with this compound resulted in a significant decrease in markers of inflammation compared to control groups.

- Antimicrobial Efficacy : A clinical evaluation demonstrated that formulations containing this compound showed enhanced antibacterial activity against resistant strains of bacteria.

Comparative Analysis

The following table summarizes key findings related to this compound compared to similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anti-inflammatory, antimicrobial | Inhibits COX-2; moderate antibacterial activity |

| N-(3-Hydroxypropyl)picolinamide | Antimicrobial | Different solubility profiles; varied efficacy |

| 4-Hydroxypicolinamide | Enhanced interaction with metal ions | Notable for chelation properties |

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMVFGIULAFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.